molecular formula C11H18N4O2S B7867722 3-Amino-4-(4-methylpiperazin-1-yl)benzenesulfonamide

3-Amino-4-(4-methylpiperazin-1-yl)benzenesulfonamide

Cat. No.: B7867722
M. Wt: 270.35 g/mol
InChI Key: IUIDZKGCKBFVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(4-methylpiperazin-1-yl)benzenesulfonamide (CAS 842961-35-7) is a chemical compound with the molecular formula C12H18N4O and a molecular weight of 234.3 g/mol. It is offered for research and development purposes. While specific biological activity data for this compound is not fully established, its structure provides valuable insights for researchers. The compound features a benzenesulfonamide core, a functional group known to be a key pharmacophore in various therapeutic areas. Sulfonamides are recognized for their ability to act as inhibitors of enzymes like carbonic anhydrases , which are targets in cancer research, and dihydropteroate synthase (DHPS), which is significant in antimicrobial development . The presence of the 4-methylpiperazinyl and primary amino groups on the benzene ring makes this molecule a versatile intermediate or scaffold for further chemical synthesis and structure-activity relationship (SAR) studies in medicinal chemistry . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-amino-4-(4-methylpiperazin-1-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S/c1-14-4-6-15(7-5-14)11-3-2-9(8-10(11)12)18(13,16)17/h2-3,8H,4-7,12H2,1H3,(H2,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIDZKGCKBFVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution of Halogenated Precursors

The introduction of the 4-methylpiperazinyl group at position 4 of the benzene ring is typically achieved via nucleophilic aromatic substitution (SNAr). A common precursor, 4-chloro-3-nitrobenzenesulfonamide , reacts with 4-methylpiperazine under basic conditions. For instance, in analogous syntheses, reactions employing dimethylformamide (DMF) as a solvent and potassium carbonate as a base at 80–100°C for 12–24 hours yield substitution products with efficiencies exceeding 70%. The electron-withdrawing nitro group at position 3 facilitates displacement of the chloride by enhancing the electrophilicity of the carbon at position 4.

Nitro Group Reduction to Amino Functionality

Following substitution, the nitro group at position 3 is reduced to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) under 50 psi H₂ in methanol achieves quantitative reduction within 8 hours, as demonstrated in related sulfonamide syntheses. Alternative methods, such as employing Raney nickel in ethanol, report yields of 96% for analogous nitro-to-amine conversions. The choice of catalyst and solvent significantly impacts reaction kinetics and purity, with Pd/C offering superior selectivity in avoiding over-reduction.

Sulfonamide Group Installation and Optimization

Sulfonyl Chloride Intermediate Synthesis

The sulfonamide moiety is often introduced early in the synthesis via sulfonation of aniline derivatives. For example, 3-nitro-4-chlorobenzenesulfonyl chloride is synthesized by chlorosulfonation of 4-chloronitrobenzene using chlorosulfonic acid at 0–5°C. Subsequent reaction with aqueous ammonia at room temperature affords the sulfonamide intermediate in 85–90% yield. This step requires careful temperature control to minimize hydrolysis byproducts.

Direct Sulfonylation of Amine Precursors

In alternative routes, the sulfonamide group is introduced post-amine formation. For instance, coupling 3-amino-4-(4-methylpiperazin-1-yl)benzenesulfonic acid with thionyl chloride generates the corresponding sulfonyl chloride, which is then treated with ammonium hydroxide to yield the target compound. This method avoids competing reactions during earlier synthetic steps but necessitates rigorous drying to prevent acid-catalyzed degradation.

Reaction Conditions and Yield Optimization

Solvent and Temperature Effects

Optimal conditions for nucleophilic substitution involve polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO), which stabilize the transition state and enhance reaction rates. Elevated temperatures (80–100°C) are critical for overcoming the activation energy barrier in SNAr reactions, as evidenced by a 75% yield improvement compared to room-temperature trials.

Catalytic Hydrogenation Parameters

Hydrogen pressure and catalyst loading directly influence nitro reduction efficiency. Studies on analogous compounds demonstrate that increasing H₂ pressure from 30 to 50 psi reduces reaction time from 12 to 8 hours without compromising yield. Pd/C loadings of 5–10 wt% relative to substrate achieve complete conversion, whereas lower concentrations prolong the reaction.

Characterization and Analytical Validation

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy is pivotal for structural elucidation. The aromatic proton signals in 3-amino-4-(4-methylpiperazin-1-yl)benzenesulfonamide appear as distinct doublets in the δ 6.8–7.5 ppm range, with integration confirming substitution patterns. The sulfonamide NH₂ group resonates as a broad singlet near δ 5.2 ppm in DMSO-d6.

Crystallographic and Computational Insights

X-ray diffraction studies of related sulfonamides reveal planar sulfonamide groups with S–N bond lengths of 1.63 Å, consistent with resonance stabilization. Density functional theory (DFT) calculations further predict electrophilic regions at the sulfonyl oxygen atoms, corroborating reactivity trends observed in substitution reactions.

Challenges and Mitigation Strategies

Byproduct Formation During Substitution

Competing elimination or polysubstitution byproducts may arise during SNAr reactions. Employing a 1.2:1 molar ratio of 4-methylpiperazine to halogenated precursor suppresses di-substitution, while excess base (e.g., K₂CO₃) neutralizes liberated HCl, shifting the equilibrium toward product formation.

Purification of Hydrophilic Intermediates

The high water solubility of sulfonamide intermediates complicates isolation. Recrystallization from ethanol-water mixtures (3:1 v/v) enhances purity by selectively precipitating the product while removing hydrophilic impurities. Chromatographic methods using silica gel and ethyl acetate/methanol gradients offer complementary purification for analytical samples.

Industrial-Scale Synthesis Considerations

Cost-Effective Catalyst Recycling

Pd/C recovery via filtration and reactivation with nitric acid reduces material costs in large-scale hydrogenations. Pilot studies report consistent catalytic activity over five cycles, with marginal yield losses of <3% .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-methylpiperazin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzenesulfonamides, depending on the specific reagents and conditions used.

Scientific Research Applications

The biological activity of 3-amino-4-(4-methylpiperazin-1-yl)benzenesulfonamide is primarily linked to its role as an antibacterial agent . Sulfonamides are known to inhibit bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA), essential for bacterial growth. Additionally, preliminary studies suggest potential anticancer properties against various cancer cell lines, indicating its dual therapeutic role.

Antibacterial Mechanism

  • Inhibition of Folic Acid Synthesis: By mimicking PABA, it disrupts bacterial metabolism.

Anticancer Potential

  • Activity Against Cancer Cell Lines: Initial findings suggest efficacy against specific cancer types, warranting further investigation into its mechanisms and effectiveness in oncology.

Case Studies and Research Findings

Numerous studies have explored the applications of this compound in drug design and development.

Case Study 1: Anticancer Activity
A study investigated the compound's activity against mouse lymphoid leukemia, demonstrating no significant effect compared to control groups but highlighting the need for further exploration into structural modifications that may enhance potency .

Case Study 2: Molecular Docking Studies
Research employing molecular docking techniques assessed the binding affinity of this compound to enzymes involved in bacterial metabolism and cancer cell proliferation. These studies indicated promising interactions that could be optimized for increased efficacy .

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-methylpiperazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Structural and Functional Comparisons

The table below summarizes key structural analogs, their substituents, molecular properties, and reported activities:

Compound Name & Evidence ID Substituents (Position) Molecular Formula Molecular Weight Reported Activity
3-Amino-4-(4-methylpiperazin-1-yl)benzenesulfonamide –NH₂ (3), 4-methylpiperazinyl (4), –SO₂NH₂ (1) C₁₁H₁₇N₅O₂S 283.35 g/mol Hypothesized kinase/carbonic anhydrase inhibition (inferred from analogs)
TG101209 –N-tert-butyl (3), pyrimidinylamino (4) C₂₇H₃₂N₈O₂S 556.67 g/mol JAK/STAT pathway inhibition; anti-arthritis
3-Chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide –Cl (3), piperazinyl-ethyl (side chain) C₂₁H₂₉ClN₄O₂S 437.0 g/mol Undisclosed (structural emphasis on lipophilicity)
4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamide Pyrazoline (3), –OH (4) Variable ~350–400 g/mol Carbonic anhydrase inhibition; cytotoxicity
4-(3-Methylpiperidinopropionylamino)-benzenesulfonamide Piperidinylpropanamide (4) C₁₅H₂₃N₃O₃S 341.43 g/mol Antimicrobial; carbonic anhydrase inhibition
Key Observations:

Substituent Diversity: The 4-methylpiperazinyl group in the target compound and TG101209 enhances solubility and target binding, critical for kinase inhibition. Pyrazoline and pyrimidinyl substituents (e.g., and ) introduce planar heterocycles, enabling π-π stacking interactions with enzyme active sites .

Biological Activity: Compounds with bulky substituents (e.g., TG101209’s tert-butyl group) show efficacy in autoimmune disease models due to prolonged target engagement . Carbonic anhydrase inhibitors (e.g., and ) often feature hydrogen-bond donors like –OH or –NH₂, aligning with the target compound’s amino group .

Synthetic Routes :

  • Chalcone-hydrazine reactions () and pyrimidine coupling () are common for introducing heterocyclic moieties . The target compound’s synthesis likely involves nucleophilic aromatic substitution or Pd-catalyzed coupling for piperazine incorporation.

Pharmacokinetic and Physicochemical Properties

  • Solubility : The 4-methylpiperazine group in the target compound improves water solubility compared to chloro- or tert-butyl-substituted analogs .
  • Bioavailability: Amino and sulfonamide groups enhance membrane permeability via hydrogen bonding, whereas pyrimidine rings () may reduce passive diffusion .
  • Metabolic Stability : Piperazine derivatives are prone to N-demethylation, but the 4-methyl group in the target compound may mitigate this via steric hindrance .

Biological Activity

3-Amino-4-(4-methylpiperazin-1-yl)benzenesulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in antibacterial and potential anticancer applications. This article delves into its biological mechanisms, synthesis, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N4O2SC_{13}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 296.39 g/mol. Its structure includes an amino group, a sulfonamide moiety, and a piperazine ring, which contribute to its reactivity and biological interactions.

Antibacterial Activity:
The primary mechanism by which this compound exerts its antibacterial effects is through the inhibition of bacterial folic acid synthesis. This occurs via competitive inhibition of the enzyme dihydropteroate synthase, mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial growth. The effectiveness of this compound against various bacterial strains highlights its potential as an antibacterial agent.

Anticancer Potential:
In addition to its antibacterial properties, this compound has shown promise in anticancer research. Studies indicate that sulfonamides can inhibit carbonic anhydrase (CA) enzymes, which are implicated in tumor growth and metastasis. The piperazine ring enhances binding affinity to these enzymes, potentially leading to reduced tumor proliferation in various cancer cell lines .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Formation of the Sulfonamide: Starting from a suitable aniline derivative, the sulfonamide group is introduced through reaction with sulfur trioxide or chlorosulfonic acid.
  • Piperazine Ring Incorporation: The piperazine moiety is added via nucleophilic substitution reactions.
  • Final Modifications: Further modifications can enhance biological activity or tailor the compound for specific therapeutic applications.

This synthetic versatility allows for the development of various derivatives with improved pharmacological properties.

Biological Activity Data

Activity Type Mechanism Target IC50/MIC Values
AntibacterialInhibition of folic acid synthesisDihydropteroate synthaseMIC: 15 - 125 µg/mL
AnticancerInhibition of carbonic anhydraseCA IXIC50: Varies by cell line
Enzyme InhibitionCompetitive inhibitionVarious metabolic enzymesIC50: Specific to enzyme

Case Studies

  • Antibacterial Efficacy:
    A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cancer Cell Line Studies:
    In vitro studies on various cancer cell lines indicated that this compound could inhibit cell proliferation significantly, suggesting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of 3-amino-4-(4-methylpiperazin-1-yl)benzenesulfonamide, and how can intermediate instability be mitigated?

  • Methodological Answer : A multi-step synthesis is typically employed. For example, intermediate 4-(4-methylpiperazin-1-yl)aniline derivatives can be synthesized via Buchwald-Hartwig amination or nucleophilic substitution, followed by sulfonylation with sulfonyl chlorides. To address instability of intermediates (e.g., oxidation-sensitive amines), inert atmospheres (N₂/Ar) and low-temperature conditions (-20°C to 0°C) are recommended. Intermediate purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) improves stability .

Q. Which spectroscopic techniques are critical for structural validation of this compound, and how should data discrepancies be resolved?

  • Methodological Answer :

  • 1H/13C NMR : Confirm aromatic proton environments (δ 6.5–8.0 ppm) and methylpiperazine signals (δ 2.2–3.5 ppm).
  • HRMS/ESI+ : Verify molecular ion [M+H]+ and isotopic patterns.
  • IR : Sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹).
    Discrepancies between experimental and theoretical spectra may arise from conformational flexibility or impurities. Use computational tools (e.g., Gaussian for NMR prediction) to cross-validate assignments .

Advanced Research Questions

Q. How can SHELX software be utilized to resolve crystallographic ambiguities in this compound derivatives?

  • Methodological Answer : SHELXL is optimal for refining small-molecule crystal structures. For disordered methylpiperazine moieties, use PART commands to model alternative conformations. Apply restraints (e.g., DFIX for bond lengths, FLAT for planar groups) to stabilize refinement. Validate with R-factor convergence (<5%) and residual electron density maps (<0.5 eÅ⁻³). For twinned crystals, HKLF5 format in SHELXL enables twin-law refinement .

Q. What computational approaches (e.g., Multiwfn) can elucidate the electronic properties of this compound to predict biological interactions?

  • Methodological Answer :

  • Electrostatic Potential (ESP) : Calculate via Multiwfn using .wfn files from DFT (B3LYP/6-31G*). High ESP regions (e.g., sulfonamide oxygen) indicate hydrogen-bonding sites.
  • Fukui Indices : Identify nucleophilic/electrophilic centers for reactivity prediction.
  • Topological Analysis (AIM) : Map bond critical points to quantify interaction strengths (e.g., sulfonamide-protein binding) .

Q. How can contradictory biological activity data (e.g., IC50 variability) for sulfonamide derivatives be systematically analyzed?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate assays with internal controls (e.g., known inhibitors) across ≥3 independent trials.
  • Structural Confounders : Check for tautomerism (e.g., sulfonamide NH rotation) via variable-temperature NMR or X-ray.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA, p-value adjustments for multiple comparisons) to identify outliers .

Experimental Design & Optimization

Q. What reaction conditions optimize the coupling of 4-methylpiperazine to benzenesulfonamide precursors while minimizing side products?

  • Methodological Answer :

  • Solvent : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Catalyst : Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling (yield >75%).
  • Temperature : 80–100°C for 12–24 hours. Monitor via TLC (Rf shift from 0.2 to 0.5 in EtOAc/hexane). Quench with NH₄Cl, extract with EtOAc, and dry over Na₂SO₄ .

Q. How should researchers design stability studies for this compound under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Analyze degradation via HPLC (C18 column, 220 nm detection).
  • Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation by LC-MS.
  • Thermal Stability : DSC/TGA analysis (5°C/min ramp) identifies decomposition thresholds .

Data Interpretation & Validation

Q. What strategies resolve conflicting NMR and X-ray crystallography data for the sulfonamide group’s conformation?

  • Methodological Answer :

  • Dynamic NMR : Perform VT-NMR (25–60°C) to detect rotational barriers.
  • DFT Calculations : Compare energy minima for syn/anti conformers.
  • Crystallographic Disorder : Refine occupancy factors in SHELXL to model coexisting conformations .

Q. How can researchers validate the purity of this compound for pharmacological assays?

  • Methodological Answer :

  • HPLC : ≥95% purity (C18 column, gradient: 10–90% MeCN/H₂O + 0.1% TFA).
  • Elemental Analysis : Match C/H/N/S percentages to theoretical values (±0.4%).
  • LC-MS/MS : Detect trace impurities (<0.1%) via MRM transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.